molecular formula C14H13ClN2O3 B1488156 Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate CAS No. 1708268-08-9

Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate

Cat. No.: B1488156
CAS No.: 1708268-08-9
M. Wt: 292.72 g/mol
InChI Key: VLAVCLPYMJMGMB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate is a pyridazine derivative featuring a chlorine atom at position 3, a 4-methoxyphenyl group at position 6, and an ethyl ester moiety at position 4. Its molecular formula is C₁₄H₁₃ClN₂O₃, with a molecular weight of 292.72 g/mol (approximated based on analogs in ). This compound is of interest in medicinal chemistry, particularly in the synthesis of heterocyclic derivatives for CNS activity screening (e.g., pyrazolo[3,4-c]pyridazines, as in ).

Properties

IUPAC Name

ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-3-20-14(18)11-8-12(16-17-13(11)15)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAVCLPYMJMGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core with a chloro substituent and a methoxyphenyl group, which contributes to its biological activity. The presence of these functional groups is believed to influence its interaction with biological targets, such as enzymes and receptors.

The mechanism of action for this compound primarily involves enzyme inhibition and receptor binding. The structural characteristics allow it to interact with various molecular targets, leading to modulation of specific biochemical pathways. This property makes it a candidate for drug development aimed at treating diseases like cancer and inflammatory conditions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyridazine derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The compound's IC50 values indicate significant potency against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Properties

The compound has shown promise in anticancer studies. Its ability to induce apoptosis in cancer cell lines has been documented, suggesting that it may disrupt cell proliferation pathways. Specific assays have reported that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, making them potential candidates for further development in oncology .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridazine ring and the substituents on the phenyl group have been explored:

Compound ModificationObserved ActivityReference
Chloro group on pyridazineIncreased COX-2 inhibition
Methoxy group on phenylEnhanced solubility and potency
Variations in phenyl substituentsAltered binding affinity

These modifications illustrate how subtle changes can significantly impact the compound's efficacy and selectivity.

Case Studies

  • Anti-inflammatory Studies : A series of experiments evaluated the anti-inflammatory effects of various pyridazine derivatives. This compound exhibited IC50 values in the low micromolar range against COX enzymes, indicating strong anti-inflammatory properties compared to traditional NSAIDs .
  • Anticancer Assays : In vitro studies using breast and colon cancer cell lines demonstrated that the compound could reduce cell viability significantly. The mechanism was attributed to apoptosis induction via mitochondrial pathways, showcasing its potential as an anticancer agent .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that modifications to enhance solubility and metabolic stability are necessary for effective therapeutic applications. These studies are ongoing to refine the compound's profile for clinical use .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12ClN2O3
  • Molar Mass : 276.70 g/mol
  • IUPAC Name : Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate

The compound features a pyridazine ring substituted with a chloro group and a methoxyphenyl moiety, which significantly influences its chemical reactivity and biological properties.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Key applications include:

  • Antitumor Activity : Studies have demonstrated that compounds with similar structures exhibit significant antitumor effects by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial disruption and caspase activation .
  • Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. Its mechanism may involve disrupting bacterial cell walls, leading to cell lysis.
  • Enzyme Inhibition : Research indicates that this compound can inhibit enzymes crucial for metabolic pathways, such as those involved in glucose metabolism, making it a candidate for managing diabetes .

Material Science

In material science, this compound is explored for its potential in developing novel polymers and coatings. Its unique structure allows for modifications that can enhance the physical properties of materials, such as thermal stability and mechanical strength.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic areas:

  • Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively induce apoptosis in multiple cancer cell lines through specific enzyme inhibition mechanisms .
  • Antibacterial Activity Assessment : Research conducted at a prominent university showcased the antibacterial properties against resistant strains of bacteria, providing insights into its potential use in treating infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

Key analogs differ in substituents at positions 3, 6, and the ester group (Table 1).

Table 1: Structural Analogs and Similarity Scores
Compound Name CAS Number Substituents (Position 6) Similarity Score Reference
Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate Not provided 4-OCH₃-Ph N/A Target
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate 34750-70-4 Ph (no substituent) 0.89
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate 220287-28-5 4-Cl-Ph 0.87
Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate 2097977-78-9 2-OCH₃-Ph N/A

Key Observations :

  • Electronic Effects : The 4-methoxyphenyl group (target compound) is electron-donating, enhancing resonance stabilization compared to electron-withdrawing 4-Cl (CAS 220287-28-5). This may alter reactivity in nucleophilic substitutions or cyclization reactions.

Comparison :

  • The target compound’s synthesis likely parallels methods in (hydrazine cyclization) but may require optimization for the 4-methoxyphenyl group’s electronic effects.
  • Lower yields in oxazole derivatives () suggest pyridazine systems may offer better stability under similar conditions.

Physicochemical Properties

Table 3: Molecular Properties
Compound Name Molecular Weight (g/mol) Purity Melting Point (°C)
Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate 292.72 ≥95% Not reported
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate ~307.16 (calculated) Not reported Not reported

Notes:

  • The 4-methoxyphenyl group likely reduces melting point compared to chloro-substituted analogs due to reduced crystallinity from the methoxy group’s bulk.

Pharmacological Screening

Pyridazine derivatives are explored for CNS activity. reports that ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate derivatives exhibit sedative and anticonvulsant effects in preclinical models. The target compound’s 4-methoxy substituent may enhance bioavailability due to increased lipophilicity compared to chloro analogs .

Preparation Methods

Preparation of Pyridazinone Precursors

A common approach reported involves the reaction of hydrazones with ethyl cyanoacetate or diethyl malonate in absolute ethanol under reflux conditions, leading to the formation of 5,6-bis(4-substitutedphenyl)-3-(2H)-pyridazinones as intermediates. The reaction times vary depending on substituents but typically range from 6 to 18 hours, monitored by thin-layer chromatography (TLC) for completion.

The crude product is isolated by evaporation under reduced pressure, followed by acidification with hydrochloric acid (2 N) and precipitation. The precipitate is filtered, washed, and recrystallized from ethanol or benzene to yield the pyridazinone intermediates in moderate yields.

Chlorination to Form 3-Chloropyridazinones

The critical step for introducing the 3-chloro substituent is chlorination of the pyridazinone intermediates using phosphoryl chloride (POCl3). The reaction is typically carried out by heating a mixture of the pyridazinone (0.002 mol) and phosphoryl chloride (6 ml) at approximately 100 °C for several hours.

After completion, excess phosphoryl chloride is removed under reduced pressure, and the reaction mixture is poured into ice and 10% ammonia solution to precipitate the 3-chloropyridazinone. The solid is filtered, washed with water, and recrystallized from ethanol to afford the desired 3-chloropyridazinone derivatives with good purity.

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent at the 6-position is typically incorporated during the initial hydrazone or pyridazinone synthesis step by using appropriately substituted hydrazones or aryl precursors. The aromatic substitution pattern influences the reactivity and yield of subsequent chlorination and esterification steps.

Esterification and Final Product Formation

The ethyl ester group at the 4-position is generally introduced either by starting from ethyl cyanoacetate or through esterification reactions of carboxylic acid intermediates using standard esterification protocols. The final product, Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate, is isolated by recrystallization and purification steps to achieve high purity.

Reaction Conditions and Optimization

  • Temperature: Reflux in ethanol for hydrazone condensation; 100 °C for chlorination with POCl3.
  • Reaction Time: 6–18 hours for pyridazinone formation; several hours for chlorination.
  • Solvents: Absolute ethanol, benzene for recrystallization; phosphoryl chloride as chlorinating agent.
  • Workup: Acidification, precipitation, filtration, and recrystallization.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Temperature Time Yield & Notes
Pyridazinone formation Hydrazone + ethyl cyanoacetate/diethyl malonate in EtOH Reflux (~78 °C) 6–18 hours Moderate yield; monitored by TLC
Chlorination at 3-position Pyridazinone + phosphoryl chloride (POCl3) 100 °C Several hours Good purity; recrystallized from EtOH
Ester introduction Via ethyl cyanoacetate or esterification Variable Variable High purity after recrystallization

Research Findings and Comparative Analysis

  • Attempts to use microwave-assisted synthesis for pyridazinone formation resulted in poor yields and mixtures, whereas conventional reflux methods provided better yields and purity.
  • Chlorination with phosphoryl chloride is a reliable method for introducing the 3-chloro substituent, with straightforward workup and isolation procedures.
  • The choice of hydrazone precursors and reaction conditions significantly impacts the overall yield and purity of the final this compound.
  • Alternative chlorinating agents such as thionyl chloride may be used but phosphoryl chloride remains preferred for selectivity and yield.

Q & A

Basic Synthesis and Characterization

Q: What are the key steps in synthesizing Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate, and how can its purity be validated? A: The synthesis typically involves:

  • Step 1: Condensation of a substituted pyridazine precursor with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the aryl group.
  • Step 2: Chlorination at the 3-position using POCl₃ or SOCl₂ under reflux.
  • Step 3: Esterification with ethanol in the presence of a catalytic acid (e.g., H₂SO₄).
    Purity Validation:
  • HPLC (≥95% purity) with a C18 column and UV detection at 254 nm.
  • NMR Spectroscopy: Confirm substituent positions via ¹H (e.g., methoxy singlet at δ 3.8–4.0 ppm) and ¹³C NMR (e.g., carbonyl at ~165 ppm).
  • Mass Spectrometry (HRMS): Match experimental m/z with theoretical molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₃ClN₂O₃: 317.0594) .

Advanced Crystallography and Structural Analysis

Q: How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound? A:

  • Crystal Growth: Use slow evaporation of a saturated solution in ethyl acetate/hexane.
  • Data Collection: Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Apply the SHELXL program for structure solution, refining anisotropic displacement parameters and validating with R-factor convergence (<5%).
  • Key Metrics: Confirm the dihedral angle between the pyridazine ring and 4-methoxyphenyl group (typically 15–30°), and hydrogen-bonding patterns (e.g., C=O⋯H interactions) .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound? A:

  • Bacterial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) using broth microdilution (MIC values).
  • Fungal Strains: Assess activity against C. albicans via disk diffusion assays.
  • Mechanistic Insights: Use fluorescence-based assays to study membrane disruption (e.g., propidium iodide uptake) or inhibition of DNA gyrase .

Structure-Activity Relationship (SAR) Studies

Q: How does the 4-methoxyphenyl substituent influence bioactivity compared to other aryl groups? A:

  • Electron-Donating Effects: The methoxy group enhances electron density, improving interaction with hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition).
  • Comparative Studies: Replace with 4-chlorophenyl or 4-fluorophenyl analogs. Bioassays show reduced activity in non-methoxy derivatives due to weaker π-π stacking or altered solubility .

Contradictory Data Analysis

Q: How to resolve discrepancies between NMR and X-ray data regarding substituent orientation? A:

  • NMR Limitations: Dynamic averaging in solution may mask conformational preferences.
  • X-ray Advantage: Provides static, unambiguous spatial arrangement.
  • Validation: Use DFT calculations (e.g., Gaussian 09) to compare theoretical NMR chemical shifts with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO) .

Stability and Degradation Pathways

Q: What conditions accelerate hydrolysis of the ester group, and how is degradation monitored? A:

  • Hydrolysis Conditions: Expose to pH >9 (NaOH/water) or enzymatic cleavage (e.g., esterases).
  • Analytical Methods:
    • LC-MS: Track loss of parent ion ([M+H]⁺) and appearance of carboxylic acid derivative ([M+H–C₂H₅OH]⁺).
    • TGA/DSC: Detect mass loss (~12%) corresponding to ethanol release at 150–200°C .

Computational Modeling for Drug Design

Q: Which docking software and parameters predict binding affinity to kinase targets? A:

  • Software: AutoDock Vina or Schrödinger Glide.
  • Parameters:
    • Grid box centered on ATP-binding site (e.g., EGFR kinase).
    • Force field: AMBER99SB-ILDN for protein, GAFF for ligand.
    • Scoring: MM-GBSA for binding energy (ΔG < −8 kcal/mol suggests strong inhibition) .

Multi-Step Reaction Optimization

Q: How to improve yield in the chlorination step while minimizing side products? A:

  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to enhance electrophilic substitution.
  • Temperature Control: Maintain 80–90°C to avoid over-chlorination.
  • Workup: Quench with ice-cold NaHCO₃, extract with DCM, and purify via column chromatography (hexane:EtOAc 7:3) .

Analytical Method Development

Q: What GC-MS parameters ensure reliable detection of trace impurities? A:

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).
  • Oven Program: 50°C (2 min) → 10°C/min → 300°C (5 min).
  • Ionization: EI mode at 70 eV; monitor m/z 317 (parent) and 281 (dechlorinated fragment) .

Toxicological Profiling

Q: What in vivo models are appropriate for acute toxicity assessment? A:

  • Rodent Studies: Administer escalating doses (10–100 mg/kg) to BALB/c mice.
  • Endpoints: Monitor liver enzymes (ALT/AST), renal function (BUN/creatinine), and histopathology.
  • Metabolite ID: Use UPLC-QTOF to detect glutathione adducts (m/z +305) as indicators of reactive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate
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Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate

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